3-(3-Bromo-5-methoxyphenyl)propanoic acid
Overview
Description
3-(3-Bromo-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11O3Br It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 3-methoxyphenylpropanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 3-(3-substituted-5-methoxyphenyl)propanoic acid derivatives.
Oxidation Reactions: Formation of this compound derivatives with oxidized functional groups.
Reduction Reactions: Formation of 3-(3-bromo-5-methoxyphenyl)propanol or 3-(3-bromo-5-methoxyphenyl)propanal.
Scientific Research Applications
3-(3-Bromo-5-methoxyphenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Used in studies to understand the biological activity of brominated phenylpropanoic acid derivatives.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(5-Methoxyphenyl)propanoic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
3-(3-Bromo-4-methoxyphenyl)propanoic acid:
Uniqueness
3-(3-Bromo-5-methoxyphenyl)propanoic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(3-bromo-5-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXGLEDSUKMASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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